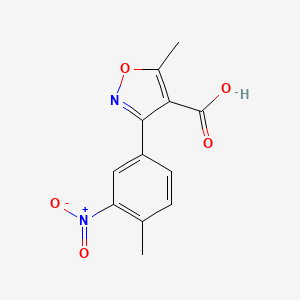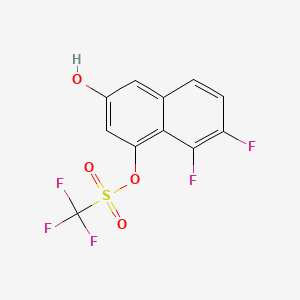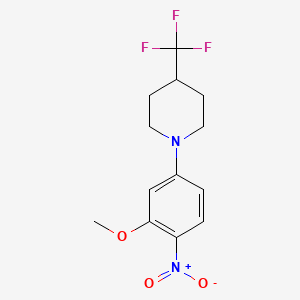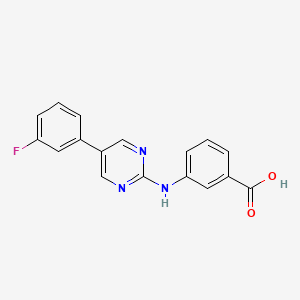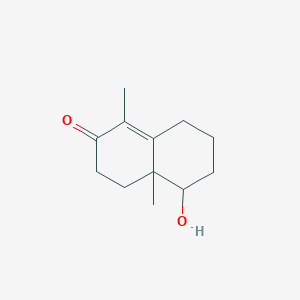
5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their fused ring structures, which can exhibit various chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include substituted naphthalenes or related aromatic compounds. The synthesis may involve:
Hydroxylation: Introduction of the hydroxyl group (-OH) using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Introduction of methyl groups (-CH3) using methylating agents such as methyl iodide.
Hydrogenation: Reduction of double bonds using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it could be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications, including as potential drug candidates.
Industry
In industry, it could be used in the production of specialty chemicals, fragrances, or as a building block for polymers.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethyl-2-naphthol: Similar structure with different substitution pattern.
2-Hydroxy-1,4-dimethylnaphthalene: Another hydroxylated naphthalene derivative.
Uniqueness
The unique combination of hydroxyl and methyl groups in 5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one might confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
102058-65-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
5-hydroxy-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h11,14H,3-7H2,1-2H3 |
Clave InChI |
AWLPPJIJSFSOPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC(C2(CCC1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


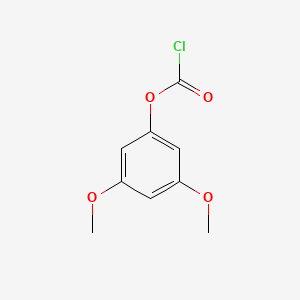
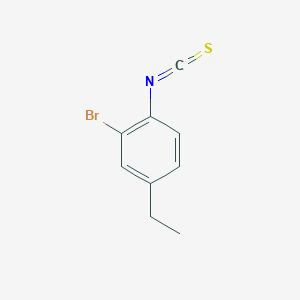
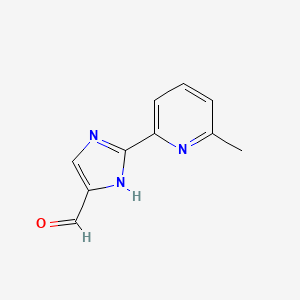
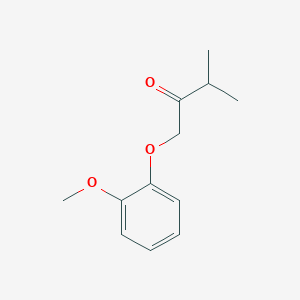
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
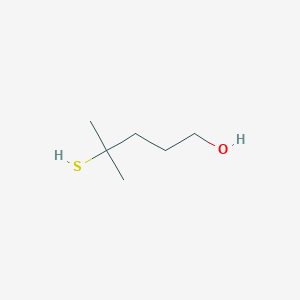
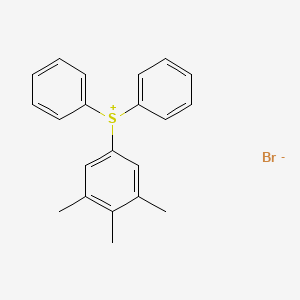
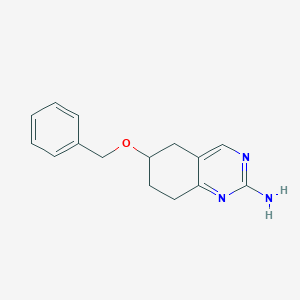
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
